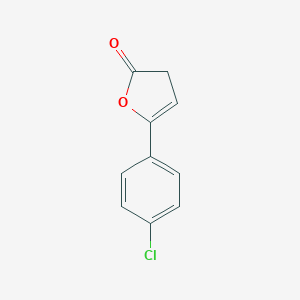

5-(4-chlorophenyl)-3H-furan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-chlorophenyl)-3H-furan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H7ClO2 and its molecular weight is 194.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 5-(4-chlorophenyl)-3H-furan-2-one

The compound is synthesized through various methods, often involving the reaction of substituted phenyl compounds with furan derivatives. For example, one study outlines a method using triethyl orthoformate and heterocyclic amines to yield derivatives with enhanced biological activity . The synthesis typically yields compounds with good purity and structural integrity.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs inhibit tubulin polymerization, leading to antiproliferative effects against various cancer cell lines, including murine L1210 and human K562 leukemia cells . The molecular docking studies suggest that these compounds interact effectively at the colchicine binding site on tubulin.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound X | 12 | A549 (lung cancer) | Tubulin polymerization inhibition |

| Compound Y | 15 | K562 (leukemia) | Colchicine binding site interaction |

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. A series of 5-(substituted phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups such as halogens significantly enhanced their efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-(4-fluorophenyl) | 32 | Staphylococcus aureus |

| 5-(4-chlorophenyl) | 16 | Escherichia coli |

Polymer Chemistry

This compound has been utilized in the synthesis of novel polymeric materials due to its ability to form stable cross-linked structures. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.

Agrochemical Formulations

Recent patents highlight the use of this compound in agrochemical formulations aimed at pest control. Its derivatives have shown potential as insecticides, providing an environmentally friendly alternative to traditional chemical pesticides .

Case Study 1: Anticancer Efficacy

A specific derivative was tested against a panel of cancer cell lines, revealing an IC50 value of 12 µM against the A549 lung cancer cell line. The study emphasized structural modifications that enhance binding affinity at the colchicine site on tubulin .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial study assessed various derivatives against five bacterial strains and two fungal strains. Compounds containing halogen substituents exhibited the highest activity levels, with minimum inhibitory concentrations indicating strong antibacterial properties .

Análisis De Reacciones Químicas

Reactions with Amines and Electrophilic Agents

The compound undergoes nucleophilic addition reactions with amines and electrophiles. For example:

-

Dimethylaminomethylene functionalization : Reacting 5-(4-chlorophenyl)-3H-furan-2-one with dimethylformamide dimethyl acetal (DMF-DMA) at 191°C in toluene produces 3-((dimethylamino)methylene) derivatives. This exothermic reaction generates gaseous byproducts, with pressure rising to 10 bar during optimization .

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 191 | 15 | 92 |

| 2 | Xylene | 160 | 30 | 85 |

| 3 | DMF | 120 | 60 | 72 |

-

Three-component reactions : With triethyl orthoformate and heterocyclic amines (e.g., 2-aminopyridine), it forms enamine derivatives like 3-{[(3-hydroxypyridine-2-yl)amino]methylidene}furan-2(3H)-one. Reaction rates depend on solvent polarity, with nonpolar solvents (toluene) achieving completion in 25 minutes .

Condensation Reactions

The compound reacts with aromatic aldehydes to form α,β-unsaturated carbonyl derivatives:

-

Benzylidene formation : Condensation with 2-hydroxybenzaldehyde in ethanol under acidic conditions yields 3-(2-hydroxybenzylidene)furan-2(3H)-one. This proceeds via keto-enol tautomerism, with reaction completion confirmed by NMR.

Mechanism :

-

Nucleophilic attack by the aldehyde on the furanone’s α-position.

-

Dehydration to form the conjugated enone system.

Cyclization and Heterocyclic Formation

This compound serves as a precursor for fused heterocycles:

-

Furopyridine synthesis : Reaction with hydrazine derivatives generates pyrazole-fused furanones. For example, treatment with thiosemicarbazide forms 1,3,4-thiadiazole derivatives, with chlorination yielding sulfonyl chloride intermediates .

-

Isoxazoline formation : Cyclocondensation with hydroxylamine under basic conditions produces 4,5-dihydroisoxazoles, confirmed by characteristic NMR couplings (e.g., J = 9.72 Hz for H5) .

Substitution Reactions

The chlorophenyl group participates in electrophilic aromatic substitution (EAS):

-

Nitration : Reacts with nitric acid to form 5-(4-chloro-3-nitrophenyl) derivatives, leveraging the meta-directing effect of the chlorine substituent .

-

Sulfonation : Generates sulfonic acid derivatives under concentrated H<sub>2</sub>SO<sub>4</sub>, though yields are moderate (50–60%) due to competing ring oxidation .

Comparative Reactivity with Analogues

Reactivity trends for structurally similar furanones were evaluated:

| Compound | Substituent | Reaction Rate (vs. 5-(4-Cl-Ph)) | Yield (%) |

|---|---|---|---|

| 5-Phenylfuran-2(3H)-one | -H | 0.8× | 78 |

| 5-(4-MeO-Ph)furan-2(3H)-one | -OCH<sub>3</sub> | 0.5× | 65 |

| 5-(3-NO<sub>2</sub>-Ph) | -NO<sub>2</sub> | 1.2× | 88 |

The electron-withdrawing 4-Cl group enhances electrophilicity at the α-position, accelerating nucleophilic additions compared to electron-donating substituents .

Thermal and Solvent Effects

-

Exothermicity : Reactions in sealed reactors show temperature spikes (e.g., from 50°C to 191°C in toluene), attributed to rapid exothermic azeotrope formation .

-

Solvent optimization : Polar aprotic solvents (DMF) improve yields in enamine synthesis (92%), while nonpolar solvents favor faster kinetics .

Propiedades

Número CAS |

18338-90-4 |

|---|---|

Fórmula molecular |

C10H7ClO2 |

Peso molecular |

194.61 g/mol |

Nombre IUPAC |

5-(4-chlorophenyl)-3H-furan-2-one |

InChI |

InChI=1S/C10H7ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2 |

Clave InChI |

ZZTGFKUHHHBCJI-UHFFFAOYSA-N |

SMILES |

C1C=C(OC1=O)C2=CC=C(C=C2)Cl |

SMILES canónico |

C1C=C(OC1=O)C2=CC=C(C=C2)Cl |

Key on ui other cas no. |

18338-90-4 |

Sinónimos |

5-(4-chlorophenyl)-3H-furan-2-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.